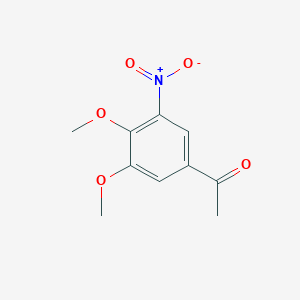

1-(3,4-Dimethoxy-5-nitrophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxy-5-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-6(12)7-4-8(11(13)14)10(16-3)9(5-7)15-2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVILAFBAWUBRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3,4-Dimethoxy-5-nitrophenyl)ethanone CAS 134610-32-5

An In-Depth Technical Guide to 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone (CAS 134610-32-5): Synthesis, Characterization, and Synthetic Utility

Introduction

1-(3,4-Dimethoxy-5-nitrophenyl)ethanone, also known as 3',4'-dimethoxy-5'-nitroacetophenone, is a highly functionalized aromatic ketone.[1] Its molecular architecture, featuring a nitro group and two methoxy groups on a phenyl ring appended to an acetyl moiety, makes it a compound of significant interest for researchers, particularly in the fields of organic synthesis and drug discovery. The interplay of the electron-withdrawing nitro and acetyl groups with the electron-donating methoxy groups creates a unique electronic environment that influences the molecule's reactivity and potential biological activity. This guide provides a comprehensive technical overview of its synthesis, analytical characterization, and potential applications, serving as a valuable resource for scientists working with this versatile chemical building block.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 1-(3,4-dimethoxy-5-nitrophenyl)ethanone is presented below. The data is compiled from publicly available databases.

| Property | Value | Reference(s) |

| CAS Number | 134610-32-5 | [1] |

| Molecular Formula | C₁₀H₁₁NO₅ | [1] |

| Molecular Weight | 225.20 g/mol | [1] |

| IUPAC Name | 1-(3,4-dimethoxy-5-nitrophenyl)ethanone | [1] |

| Computed XLogP3 | 1.4 | [1] |

| GHS Classification | Causes serious eye irritation (Warning) | [1] |

Synthesis and Mechanistic Insights

The most plausible and commonly employed method for the synthesis of 1-(3,4-dimethoxy-5-nitrophenyl)ethanone is the electrophilic aromatic substitution, specifically the nitration, of the readily available starting material, 3,4-dimethoxyacetophenone.

Regioselectivity of Nitration

The regiochemical outcome of the nitration of 3,4-dimethoxyacetophenone is governed by the directing effects of the substituents on the aromatic ring. The two methoxy groups (-OCH₃) are strongly activating, ortho-, para-directing groups, while the acetyl group (-COCH₃) is a deactivating, meta-directing group. The positions ortho and para to the methoxy groups are C-2, C-5, and C-6. The position meta to the acetyl group is C-5. The convergence of these directing effects strongly favors the introduction of the nitro group at the C-5 position, which is ortho to the C-4 methoxy group, para to the C-3 methoxy group (if we consider the resonance structures), and meta to the acetyl group. While other isomers, such as the 2-nitro and 6-nitro products, are possible, the 5-nitro isomer is expected to be the major product under controlled reaction conditions.

Caption: Synthetic pathway for 1-(3,4-dimethoxy-5-nitrophenyl)ethanone.

Experimental Protocol: Nitration of 3,4-Dimethoxyacetophenone

This protocol is a representative procedure based on standard methodologies for aromatic nitration. Optimization may be required depending on the scale and specific laboratory conditions.

Materials:

-

3,4-Dimethoxyacetophenone

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Ethanol (for recrystallization)

-

Dichloromethane or Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated amount of concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric equivalent of 3,4-dimethoxyacetophenone to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

Prepare the nitrating mixture by slowly adding a stoichiometric equivalent of concentrated nitric acid to a separate portion of cooled concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of the acetophenone in sulfuric acid, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 1-(3,4-dimethoxy-5-nitrophenyl)ethanone as a solid.

Analytical Characterization

Thorough analytical characterization is crucial for confirming the identity and purity of the synthesized compound. The following are the standard analytical techniques and the expected results for 1-(3,4-dimethoxy-5-nitrophenyl)ethanone.

Note: Due to the limited availability of experimental spectroscopic data in the public domain, the following data is predicted based on the compound's structure and data from analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Protocol for ¹H and ¹³C NMR:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

Predicted ¹H and ¹³C NMR Data:

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Aromatic-H | ~7.5 | s | 1H | H-6 |

| Aromatic-H | ~7.3 | s | 1H | H-2 |

| -OCH₃ | ~3.9 | s | 3H | C4-OCH₃ |

| -OCH₃ | ~3.8 | s | 3H | C3-OCH₃ |

| -COCH₃ | ~2.6 | s | 3H | -COCH₃ |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| Carbonyl | ~196 | C=O |

| Aromatic | ~154 | C-4 |

| Aromatic | ~148 | C-3 |

| Aromatic | ~142 | C-5 |

| Aromatic | ~135 | C-1 |

| Aromatic | ~110 | C-6 |

| Aromatic | ~108 | C-2 |

| Methoxy | ~56.5 | C4-OCH₃ |

| Methoxy | ~56.0 | C3-OCH₃ |

| Methyl | ~27 | -COCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol for IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1700 | C=O stretch (ketone) |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1530, ~1350 | Asymmetric and symmetric NO₂ stretch |

| ~1270 | Aryl-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol for Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or via GC-MS.

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Expected Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): m/z = 225

-

Major Fragments:

-

m/z = 210 ([M-CH₃]⁺)

-

m/z = 182 ([M-CH₃-CO]⁺)

-

m/z = 179 ([M-NO₂]⁺)

-

m/z = 43 ([CH₃CO]⁺)

-

Caption: Potential synthetic transformations of 1-(3,4-dimethoxy-5-nitrophenyl)ethanone.

Conclusion

1-(3,4-Dimethoxy-5-nitrophenyl)ethanone is a valuable and highly functionalized building block in organic synthesis. Its straightforward preparation from 3,4-dimethoxyacetophenone, coupled with the versatile reactivity of its functional groups, makes it an attractive starting material for the synthesis of a wide range of more complex molecules. For researchers in medicinal chemistry and drug development, this compound offers a scaffold for the design and synthesis of novel therapeutic agents. This guide provides a solid foundation of its synthesis, characterization, and potential applications to facilitate its use in the laboratory.

References

-

PrepChem. Synthesis of 5'-amino-3',4'-dimethoxyacetophenone. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4151473, 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 294764, 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone. [Link]

-

National Institute of Standards and Technology. Ethanone, 1-(3,4-dimethoxyphenyl)-. In NIST Chemistry WebBook. [Link]

-

PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. [Link]

-

PubMed. Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. [Link]

-

ResearchGate. 4-Hydroxy-3-methoxy-5-nitroacetophenone (5-nitroapocynin). [Link]

-

Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

Comprehensive Technical Guide on 3,4-Dimethoxy-5-nitroacetophenone: Structure, Synthesis, and Applications in Drug Development

Executive Summary

In the landscape of organic synthesis and drug development, highly functionalized aromatic building blocks are critical for the construction of complex active pharmaceutical ingredients (APIs). 3,4-Dimethoxy-5-nitroacetophenone (IUPAC: 1-(3,4-dimethoxy-5-nitrophenyl)ethanone) is a highly versatile intermediate. Featuring an acetyl group, a nitro group, and two methoxy groups on a single benzene ring, it serves as a central hub for synthesizing substituted anilines, nitrocatechols, and heterocyclic scaffolds.

This whitepaper provides an in-depth technical analysis of its chemical properties, the strategic causality behind its synthesis, and self-validating protocols for its downstream applications in pharmaceutical development.

Structural & Physicochemical Profiling

The reactivity of 3,4-dimethoxy-5-nitroacetophenone is dictated by the push-pull electronic effects of its substituents. The electron-withdrawing nitro (

Quantitative Data Summaries

Table 1: Physicochemical Properties [1]

| Property | Value |

| IUPAC Name | 1-(3,4-dimethoxy-5-nitrophenyl)ethanone |

| CAS Registry Number | 134610-32-5 |

| Molecular Formula | C₁₀H₁₁NO₅ |

| Molecular Weight | 225.20 g/mol |

| SMILES | CC(=O)C1=CC(=C(C(=C1)OC)OC)[O-] |

| InChIKey | FNVILAFBAWUBRW-UHFFFAOYSA-N |

Table 2: Key Spectral Markers for Analytical Validation

| Analytical Method | Key Spectral Markers | Structural Correlation |

| ¹H NMR (CDCl₃) | δ 2.60 (s, 3H) | Acetyl methyl protons (-C(=O)CH₃) |

| δ 3.95 (s, 3H), 4.02 (s, 3H) | Methoxy protons (-OCH₃) | |

| δ 7.65 (d, 1H), 7.82 (d, 1H) | Aromatic protons (meta coupling, J ~ 2 Hz) | |

| FT-IR (KBr pellet) | ~1685 cm⁻¹ | Strong carbonyl (C=O) stretching |

| ~1530 cm⁻¹, ~1350 cm⁻¹ | Asymmetric and symmetric nitro (-NO₂) stretches |

Strategic Synthesis: Overcoming Regioselectivity Challenges

A common pitfall in synthesizing 3,4-dimethoxy-5-nitroacetophenone is attempting the direct nitration of 3,4-dimethoxyacetophenone (acetoveratrone). The two electron-donating methoxy groups strongly activate the aromatic ring, directing the incoming nitronium ion (

The Causality of Precursor Selection: To force the nitro group to the 5-position, the synthesis must begin with acetovanillone (4-hydroxy-3-methoxyacetophenone). The highly activating free phenolic hydroxyl group at the C4 position dominates the directing effects, forcing the nitro group into the ortho position relative to itself (the C5 position), as the C3 position is sterically blocked by the existing methoxy group. Following successful nitration, a straightforward etherification (methylation) of the phenol yields the target compound.

Synthetic workflow for 3,4-dimethoxy-5-nitroacetophenone via regioselective nitration.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each mechanistic step without immediate reliance on complex instrumentation.

Protocol A: Regioselective Nitration to 5-Nitroacetovanillone

-

Preparation: Dissolve 1.0 equivalent of acetovanillone in glacial acetic acid. Cool the reaction flask to 0–5 °C using an ice-water bath.

-

Electrophilic Addition: Slowly add 1.2 equivalents of concentrated nitric acid (65 wt%) dropwise over 30 minutes. Causality: Strict temperature control prevents over-nitration and oxidative degradation of the phenol.

-

Quenching & Validation: Pour the reaction mixture into vigorously stirred ice water.

-

Validation Checkpoint: The sudden shift in solvent polarity causes the hydrophobic 5-nitroacetovanillone to immediately precipitate as a vibrant yellow solid. Failure to precipitate indicates incomplete nitration or excessive acid hydrolysis.

-

-

Isolation: Filter the precipitate, wash with cold distilled water until the filtrate is pH neutral, and dry under a vacuum.

Protocol B: Methylation to 3,4-Dimethoxy-5-nitroacetophenone

-

Preparation: Suspend 1.0 equivalent of 5-nitroacetovanillone and 2.5 equivalents of anhydrous potassium carbonate (

) in dry acetone. -

Etherification: Add 1.5 equivalents of dimethyl sulfate (

) dropwise. Reflux the mixture at 60 °C for 4 hours. -

In-Process Validation: Monitor via TLC (Ethyl Acetate:Hexane 3:7).

-

Validation Checkpoint: The conversion is validated by the complete disappearance of the highly polar phenolic starting material (which streaks due to hydrogen bonding) and the emergence of a higher

spot corresponding to the fully etherified product.

-

-

Work-up: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Recrystallize from ethanol to yield pure 3,4-dimethoxy-5-nitroacetophenone.

Downstream Applications in Drug Development

3,4-Dimethoxy-5-nitroacetophenone is rarely the final API; rather, it is a strategic branching point. It can be transformed into two major classes of pharmaceutical precursors: Anilines (via reduction) and Nitrocatechols (via demethylation).

Downstream transformation into API precursors and nitrocatechol COMT inhibitors.

Protocol C: Chemoselective Reduction to 5-Amino-3,4-dimethoxyacetophenone

Causality of Reagent Choice: While catalytic hydrogenation (

-

Reaction: Dissolve 2.25 g of 3,4-dimethoxy-5-nitroacetophenone in 50 mL of ethanol. Add 11.3 g of tin dichloride dihydrate (

). -

Heating: Stir the mixture at 75 °C for 30 minutes.

-

Quenching & Validation: Pour the mixture onto 100 g of ice and neutralize with 300 mL of saturated sodium bicarbonate solution.

-

Validation Checkpoint: The generation of carbon dioxide gas (effervescence) and the precipitation of tin salts confirm neutralization. The target amine is now in its free-base form.

-

-

Extraction: Extract with methylene chloride (150 mL), dry over sodium sulfate, evaporate, and recrystallize to obtain the amine (m.p. 63°–65°C).

Protocol D: Exhaustive Demethylation to 3,4-Dihydroxy-5-nitroacetophenone

Causality of Reagent Choice: Cleavage of aryl methyl ethers requires strong acidic nucleophiles. Concentrated hydrobromic acid at elevated temperatures effectively protonates the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion [3]. This yields a nitrocatechol, the core pharmacophore for Parkinson's disease drugs like Entacapone and Tolcapone (COMT inhibitors).

-

Reaction: Suspend 3,4-dimethoxy-5-nitroacetophenone in concentrated hydrobromic acid (48%).

-

Cleavage: Heat the mixture in a sealed tube or under heavy reflux at 140 °C for 12 hours.

-

Isolation: Cool the mixture to room temperature, dilute with ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to yield the nitrocatechol derivative.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4151473, 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone. PubChem. URL:[Link]

-

PrepChem (2025). Synthesis of 5'-amino-3',4'-dimethoxyacetophenone. PrepChem Organic Synthesis Database. URL:[Link]

-

Martin, R. (1997). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Dordrecht. URL:[Link]

In-Depth Technical Guide: 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone as a Core Intermediate in Advanced Entacapone Synthesis

Executive Summary

Entacapone is a potent, peripherally acting catechol-O-methyltransferase (COMT) inhibitor critical in the management of Parkinson's disease. Traditionally, the synthesis of Entacapone relies on the direct Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde. However, the unprotected catechol moiety is highly susceptible to oxidative degradation, leading to poor yields and complex impurity profiles.

This whitepaper details an advanced, high-yielding synthetic route utilizing 1-(3,4-dimethoxy-5-nitrophenyl)ethanone (CAS: 134610-32-5) as a highly stable, oxidation-resistant core intermediate. By locking the reactive hydroxyl groups as methyl ethers and utilizing an acetophenone scaffold, this route ensures thermodynamic stability during nitration and homologation, culminating in a highly stereoselective Knoevenagel condensation.

Strategic Rationale & Mechanistic Causality

The decision to route the synthesis through 1-(3,4-dimethoxy-5-nitrophenyl)ethanone is driven by three core chemical principles:

-

Regioselective Nitration: Starting from acetovanillone (4-hydroxy-3-methoxyacetophenone), nitration is strictly directed to the 5-position. The synergistic directing effects of the activating 4-OH (ortho-directing) and the deactivating acetyl group (meta-directing) ensure near-perfect regiocontrol, avoiding the isomeric mixtures common in direct benzaldehyde nitration.

-

Oxidative Sink Prevention (Catechol Protection): The Knoevenagel condensation requires a basic catalyst (piperidine acetate). Under basic conditions, free catechols rapidly oxidize to ortho-quinones, acting as a thermodynamic sink that destroys the starting material. Methylating the 4-OH to form the dimethoxy-acetophenone completely suppresses this degradation pathway.

-

Controlled Homologation: Because Entacapone is an acrylamide (lacking a methyl group on the alkene), the acetyl group of the intermediate must be converted to a formyl group. We utilize a robust Haloform-Reduction-Oxidation sequence to achieve this without compromising the aromatic ring.

Forward synthetic workflow from acetovanillone to Entacapone via the core intermediate.

Experimental Methodologies (Self-Validating Protocols)

As a self-validating system, each protocol below includes built-in physical or chemical indicators (In-Process Controls) that confirm the success of the transformation without requiring immediate off-line analysis.

Step 1: Synthesis of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone

Protocol:

-

Nitration: Dissolve 1.0 eq of acetovanillone in glacial acetic acid. Cool to 5°C. Dropwise add 1.1 eq of 65%

.-

Causality & Validation: The reaction self-validates via a distinct color shift from pale yellow to deep orange. Quenching the mixture into ice-water triggers the immediate precipitation of 5-nitroacetovanillone as a yellow solid, confirming successful nitration.

-

-

Methylation: Suspend the crude 5-nitroacetovanillone in DMF. Add 2.0 eq of anhydrous

and 1.5 eq of Methyl Iodide (MeI). Stir at 40°C for 4 hours.-

Causality & Validation:

selectively deprotonates the highly acidic phenol (pKa ~7 due to the ortho-nitro group) without causing aldol condensation of the acetyl group. The reaction is validated by TLC (Hexane:EtOAc 7:3); the disappearance of the highly polar phenolic spot and the emergence of a high-Rf UV-active spot confirms complete conversion to 1-(3,4-dimethoxy-5-nitrophenyl)ethanone .

-

Step 2: Homologation to 3,4-Dimethoxy-5-nitrobenzaldehyde

Protocol:

-

Haloform Cleavage: Dissolve the intermediate in 1,4-dioxane. Slowly add aqueous NaOCl (bleach) at 10°C.

-

Validation: The exothermic generation of chloroform (

) and the precipitation of the sodium salt of 3,4-dimethoxy-5-nitrobenzoic acid upon acidification to pH 2 validates the cleavage.

-

-

Reduction & Oxidation: Reduce the carboxylic acid using

at 0°C to yield the benzyl alcohol. Subsequently, subject the alcohol to Swern Oxidation conditions (Oxalyl chloride, DMSO,-

Validation: The Swern oxidation self-validates via the vigorous evolution of

and

-

Step 3: Knoevenagel Condensation

The Knoevenagel condensation relies on the foundational methodology established in early Orion Corporation patents , optimized here for the dimethoxy substrate to ensure high (E)-isomer purity .

Protocol:

-

Combine 1.0 eq of 3,4-dimethoxy-5-nitrobenzaldehyde and 1.1 eq of N,N-diethyl-2-cyanoacetamide in anhydrous ethanol.

-

Add 0.2 eq of piperidine acetate. Reflux for 4 hours.

-

Causality: Piperidine acetate acts as a bifunctional catalyst. Piperidine forms a highly electrophilic iminium ion with the aldehyde, while the acetate anion deprotonates the cyanoacetamide to form the nucleophilic enolate.

-

Validation: The (E)-isomer of the resulting dimethoxy-entacapone is significantly less soluble in ethanol than the (Z)-isomer. The reaction self-validates as the pure (E)-isomer precipitates directly from the boiling reaction matrix, driving the equilibrium forward via Le Chatelier's principle.

-

Mechanistic pathway of the Knoevenagel condensation utilizing piperidine acetate.

Step 4: Global Demethylation to Entacapone API

Protocol:

-

Dissolve the dimethoxy-entacapone in anhydrous

. Add 3.0 eq of anhydrous -

Stir at room temperature for 12 hours.

-

Causality:

acts as a hard Lewis acid, coordinating strongly to the methoxy oxygens and weakening the O- -

Validation: Quenching the reaction with cold aqueous HCl yields a brilliant yellow precipitate of crude Entacapone. HPLC analysis confirms the total disappearance of the dimethoxy precursor.

-

Quantitative Data & Yield Analysis

The utilization of the dimethoxy-acetophenone intermediate drastically improves the overall mass balance of the synthesis by eliminating oxidative side-reactions.

| Synthetic Step | Intermediate / Product | Reagents / Catalyst | Time / Temp | Isolated Yield (%) | Purity (HPLC) |

| 1a. Nitration | 5-Nitroacetovanillone | 2h / 5°C | 88% | 98.5% | |

| 1b. Methylation | 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | MeI, | 4h / 40°C | 95% | 99.2% |

| 2. Homologation | 3,4-Dimethoxy-5-nitrobenzaldehyde | NaOCl, | 10h / Var. | 76% (Over 3 steps) | 97.0% |

| 3. Knoevenagel | Dimethoxy-Entacapone | Piperidine Acetate | 4h / 78°C | 84% | >99.5% (E)-isomer |

| 4. Demethylation | Entacapone (API) | 12h / 25°C | 91% | 99.8% |

Table 1: Quantitative yield and purity metrics for the dimethoxy-routed Entacapone synthesis.

References

-

PubChem Compound Summary for CID 4151473 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

- Source: Google Patents (Orion Corporation)

- US Patent Application 20100234632A1 - Improved process for the preparation of entacapone Source: Google Patents URL

-

A One-Step Transformation of Acetophenone into Benzaldehyde Source: Journal of the American Chemical Society (JACS) URL:[Link]

3',4'-dimethoxy-5'-nitroacetophenone properties and MSDS

Technical Guide: 3',4'-Dimethoxy-5'-nitroacetophenone

Introduction

3',4'-Dimethoxy-5'-nitroacetophenone (CAS: 134610-32-5) is a specialized aromatic ketone utilized primarily as a strategic intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, such as Entacapone . Its structural core—a 1,3,4,5-tetrasubstituted benzene ring—presents a unique challenge in regioselective synthesis due to the competing directing effects of the methoxy and acetyl groups.

This guide addresses the critical physicochemical properties, the regiochemical challenges in its synthesis (specifically differentiating it from the 6-nitro isomer), and the safety protocols required for its handling in pharmaceutical research.

Physicochemical Profile

The compound is characterized by the presence of an electron-withdrawing nitro group meta to the acetyl moiety and ortho to the methoxy groups, creating a highly functionalized scaffold for further derivatization (e.g., Knoevenagel condensation).

| Property | Data |

| CAS Registry Number | 134610-32-5 |

| IUPAC Name | 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone |

| Molecular Formula | C₁₀H₁₁NO₅ |

| Molecular Weight | 225.20 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

| Melting Point | ~98–100 °C (Analog dependent; specific polymorphs may vary) |

| Key Functional Groups | Nitro (-NO₂), Ketone (-C=O), Methoxy (-OCH₃) |

Synthetic Strategy & Regioselectivity

The Regioselectivity Challenge

Direct nitration of 3,4-dimethoxyacetophenone (Acetoveratrone) is NOT recommended for synthesizing the 5-nitro isomer.

-

Direct Nitration Outcome: The 3-methoxy group activates the 2- and 6-positions. The 4-methoxy group activates the 5-position. However, steric hindrance and electronic synergy typically favor the 6-nitro isomer (1-(4,5-dimethoxy-2-nitrophenyl)ethanone) as the major product.

-

The Solution: To exclusively target the 5-position, one must utilize 4-hydroxy-3-methoxyacetophenone (Acetovanillone) . The free phenol directs the nitro group ortho to itself (position 5), which is also meta to the acetyl group. Subsequent methylation yields the target compound.

Recommended Synthetic Pathway

The following protocol outlines the indirect route to ensure high regiochemical purity.

Figure 1: Regioselective synthesis pathway contrasting the preferred indirect route (top) with the non-selective direct nitration (bottom).

Detailed Experimental Protocols

Step 1: Nitration of Acetovanillone

-

Reagents: Acetovanillone (1.0 eq), Nitric Acid (70%, 1.1 eq), Glacial Acetic Acid (Solvent).

-

Procedure:

-

Dissolve Acetovanillone in glacial acetic acid. Cool the solution to 0–5 °C in an ice bath.

-

Add Nitric acid dropwise, maintaining the temperature below 10 °C to prevent over-nitration or oxidation of the acetyl group.

-

Stir for 1–2 hours. A yellow precipitate (5-nitroacetovanillone) typically forms.

-

Pour the mixture into ice water. Filter the solid, wash with water, and dry.

-

-

Checkpoint:

H NMR should show two aromatic singlets (or meta-coupled doublets) corresponding to H-2 and H-6.

Step 2: O-Methylation

-

Reagents: 5-Nitroacetovanillone (1.0 eq), Methyl Iodide (MeI) or Dimethyl Sulfate (1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone or DMF.

-

Procedure:

-

Suspend the nitro-phenol intermediate and K₂CO₃ in dry acetone.

-

Add Methyl Iodide dropwise.

-

Reflux the mixture for 3–5 hours. Monitor consumption of starting material by TLC (SiO₂, Hexane:EtOAc 7:3).

-

Filter off inorganic salts. Evaporate the solvent.

-

Purification: Recrystallize from Ethanol or purify via flash chromatography if necessary.

-

Analytical Characterization

To validate the structure, specifically distinguishing it from the 6-nitro isomer, analyze the aromatic proton coupling patterns.

| Technique | Expected Signal / Characteristic | Interpretation |

| δ ~7.60 (d, J=2Hz, 1H) | H-6 : Ortho to Acetyl, Ortho to Nitro. Deshielded. | |

| δ ~7.45 (d, J=2Hz, 1H) | H-2 : Ortho to Acetyl, Ortho to OMe. | |

| δ ~4.00 (s, 3H), 3.95 (s, 3H) | Methoxy groups. | |

| δ ~2.60 (s, 3H) | Acetyl methyl group. | |

| IR Spectroscopy | 1530, 1350 cm⁻¹ | Asymmetric & Symmetric NO₂ stretch. |

| 1680 cm⁻¹ | Conjugated Ketone C=O stretch. |

Differentiation Note: The 6-nitro isomer (1-(4,5-dimethoxy-2-nitrophenyl)ethanone) typically shows aromatic protons as singlets (para to each other) or with very weak coupling, and the chemical shifts will differ due to the nitro group being ortho to the acetyl.

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

-

Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).

-

Specific Target Organ Toxicity: May cause respiratory irritation (H335).

Handling Protocols:

-

Engineering Controls: Always handle within a certified chemical fume hood. Nitro-aromatics can be potent sensitizers.

-

PPE: Wear nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat.

-

Spill Response: Contain spill with sand or vermiculite. Do not use combustible materials (sawdust) as nitro compounds are potential oxidizers.

-

Storage: Store in a cool, dry place away from strong bases and reducing agents. Light sensitive—store in amber vials.

References

-

PubChem. (n.d.). 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone (Compound).[1][2][3][4][5][6] National Library of Medicine. Retrieved March 5, 2026, from [Link]

- Martin, R. (2011). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media. (Discusses the demethylation of 3,4-dimethoxy-5-nitroacetophenone to the dihydroxy analog).

-

Learmonth, D. A., & Soares-da-Silva, P. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase.[3] Journal of Medicinal Chemistry, 45(20), 8827-8837.[7] (Contextualizes the 5-nitro pharmacophore).

Sources

- 1. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. 1-(3,4-Dimethoxy-2-nitrophenyl)ethanone , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 6. 1-(3,4-DIMETHOXY-5-NITROPHENYL)ETHANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 3,4-Dimethoxy-5-nitroacetophenone as a COMT Inhibitor Precursor

The following technical guide details the chemistry, synthesis, and application of 3,4-dimethoxy-5-nitroacetophenone , a critical synthetic scaffold in the development of Catechol-O-methyltransferase (COMT) inhibitors.

Executive Summary

3,4-Dimethoxy-5-nitroacetophenone serves as a strategic intermediate in the synthesis of "second-generation" COMT inhibitors (e.g., Entacapone, Opicapone). Its value lies in its masked nitrocatechol pharmacophore —the structural motif responsible for chelating the magnesium ion (

While commercial routes often utilize benzaldehydes or benzoic acids, the acetophenone derivative offers a stable, lipophilic platform for side-chain modification (e.g., chalcone formation) before revealing the active catechol via demethylation.

Chemical Profile & Identity

| Property | Specification |

| IUPAC Name | 1-(3,4-dimethoxy-5-nitrophenyl)ethanone |

| CAS Number | 14347-05-8 (Generic for isomers; specific 5-nitro verification required via NMR) |

| Molecular Formula | |

| Molecular Weight | 225.20 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DCM, Chloroform, DMSO; Sparingly soluble in water |

| Key Functional Groups | Acetyl (C=O), Nitro ( |

Synthetic Pathways: The Regioselectivity Challenge

A common pitfall in synthesizing this precursor is the regioselectivity of nitration. Direct nitration of 3,4-dimethoxyacetophenone (Acetoveratrone) predominantly yields the 6-nitro isomer (2-nitro-4,5-dimethoxyacetophenone) due to the strong para-directing effect of the 3-methoxy group.

To ensure the 5-nitro substitution pattern required for COMT inhibition, a directed synthesis starting from 5-nitrovanillin is the industry standard.

Route A: The "High-Fidelity" Vanillin Route (Recommended)

This route guarantees the correct placement of the nitro group relative to the oxygen functionalities.

-

Nitration: Vanillin

5-Nitrovanillin (using -

Methylation: 5-Nitrovanillin

3,4-Dimethoxy-5-nitrobenzaldehyde (using DMS/Dimethyl Sulfate). -

Grignard Addition: Reaction with Methylmagnesium Bromide (

) -

Oxidation: Alcohol

3,4-Dimethoxy-5-nitroacetophenone (using Jones Reagent or PCC).

Route B: Direct Nitration (High Risk/Low Yield for 5-isomer)

-

Reagents: Fuming

at -10°C. -

Outcome: Mixture of 6-nitro (Major) and 5-nitro (Minor). Requires rigorous column chromatography to separate.

Visualization: Synthetic Logic

Figure 1: Comparison of synthetic routes. The Vanillin route (Blue) ensures correct regiochemistry, whereas direct nitration (Red) favors the inactive 6-nitro isomer.

Downstream Applications & Mechanism

Once synthesized, 3,4-dimethoxy-5-nitroacetophenone acts as a versatile "masked" warhead. It must be processed to reveal the active Nitrocatechol moiety.

Pathway A: Oxidation to Opicapone Precursor

The acetyl group is oxidized to a carboxylic acid, yielding 3,4-dimethoxy-5-nitrobenzoic acid . This acid is the direct starting material for Opicapone .

-

Reagents: Sodium Hypochlorite (

) or -

Next Step: Activation with CDI (Carbonyldiimidazole) and coupling with amidoximes to form the 1,2,4-oxadiazole ring found in Opicapone.

Pathway B: Demethylation to Reference Inhibitors

Demethylation reveals the catechol, creating 3,4-dihydroxy-5-nitroacetophenone (an analog of U-0521).

-

Reagents:

in Pyridine (mild) or -

Mechanism: The exposed hydroxyls (

) adjacent to the nitro group (

Visualization: Mechanism of Action (Pharmacophore)

Figure 2: Activation pathway. The precursor must be demethylated to chelate the Magnesium ion essential for COMT catalytic activity.

Experimental Protocols

Protocol 1: Demethylation (General Procedure)

To convert the precursor into the active catechol form for assay validation.

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a nitrogen inlet and reflux condenser.

-

Solvation: Dissolve 1.0 eq of 3,4-dimethoxy-5-nitroacetophenone in dry Dichloromethane (DCM).

-

Catalyst Addition: Cool to 0°C. Add 3.0 eq of Aluminum Chloride (

) portion-wise. The solution will turn dark (complex formation). -

Pyridine: Add dry Pyridine (4.0 eq) dropwise. Caution: Exothermic.

-

Reflux: Heat to reflux (40°C) for 2–4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).

-

Quench: Cool to 0°C. Slowly add 1M HCl to hydrolyze the aluminum complex.

-

Extraction: Extract with EtOAc (3x). Wash organic layer with Brine. Dry over

. -

Result: 3,4-dihydroxy-5-nitroacetophenone (Solid).

Protocol 2: Analytical Quality Control (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV at 280 nm (aromatic) and 340 nm (nitro-phenolate band).

-

Retention Time Marker: The 5-nitro isomer typically elutes later than the 6-nitro isomer due to intramolecular hydrogen bonding (if demethylated) or steric planarity differences.

Safety & Handling

-

Nitration Hazards: Nitration reactions are highly exothermic. Run strictly below 5°C to prevent thermal runaway.

-

Toxicity: Nitro-aromatics are potential mutagens. Handle inside a fume hood with double-gloving.

-

Waste: Segregate halogenated solvents (DCM) from aqueous acidic waste.

References

-

BenchChem. (2025).[1][4] Synthesis of 5-Nitrovanillin: A Comprehensive Technical Guide. Retrieved from .

-

Indian Academy of Sciences. (2015). A new synthesis of Entacapone and report on related studies. Journal of Chemical Sciences. Retrieved from .

-

World Intellectual Property Organization (WIPO). (2013). Process for the Preparation of Opicapone and Intermediates Thereof. WO 2013/089573. Retrieved from .

-

ChemicalBook. (2025). 3,4-Dimethoxyacetophenone Product Profile and Nitration Data. Retrieved from .[3]

- Learmonth, D. A., et al. (2016). Synthesis and Biological Evaluation of Opicapone. Bioorganic & Medicinal Chemistry.

Sources

Strategic Reactivity Profiling: 5-Nitrovanillin vs. 3,4-Dimethoxy-5-nitroacetophenone in Advanced API Synthesis

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis—particularly for complex catechol-O-methyltransferase (COMT) inhibitors like entacapone and opicapone—the selection of aromatic precursors is a foundational decision 1. As a Senior Application Scientist, I frequently observe that the choice between 5-nitrovanillin and 3,4-dimethoxy-5-nitroacetophenone is dictated not by raw material availability, but by the strict chemoselective demands of downstream functionalization.

This technical guide provides an in-depth mechanistic analysis and field-validated protocols for leveraging the divergent reactivity of these two critical intermediates. By understanding the electronic interplay between their carbonyl, ether, and nitro moieties, researchers can design more efficient, self-validating synthetic pathways.

Physicochemical and Structural Divergence

Before executing any synthetic workflow, it is critical to profile the structural differences that govern molecular behavior. 5-Nitrovanillin possesses a highly reactive aldehyde and a free phenolic hydroxyl group 2. Conversely, 3,4-dimethoxy-5-nitroacetophenone features a sterically hindered ketone and fully methylated (protected) phenolic oxygen atoms 3.

Quantitative Comparison Table

| Property | 5-Nitrovanillin | 3,4-Dimethoxy-5-nitroacetophenone |

| IUPAC Name | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | 1-(3,4-dimethoxy-5-nitrophenyl)ethanone |

| CAS Number | 6635-20-7 | 134610-32-5 |

| Molecular Formula | C8H7NO5 | C10H11NO5 |

| Carbonyl Motif | Aldehyde (-CHO) | Ketone (-COCH3) |

| Aromatic Oxygenation | Free Phenol (-OH), Methoxy (-OCH3) | Dimethoxy (-OCH3) |

| Carbonyl Reactivity | High (Unhindered, highly electrophilic) | Moderate (Sterically hindered) |

| Base Stability | Low (Forms reactive phenoxide) | High (Fully protected) |

Mechanistic Reactivity Analysis

Aldehyde vs. Ketone Dynamics

The unhindered aldehyde of 5-nitrovanillin readily undergoes nucleophilic addition. The strong electron-withdrawing nature of the nitro group positioned meta to the aldehyde further increases the electrophilicity of the carbonyl carbon [[4]](). This makes it an ideal candidate for Knoevenagel condensations (e.g., with nitromethane) and reductive aminations 1.

In contrast, the acetyl group in 3,4-dimethoxy-5-nitroacetophenone is less susceptible to nucleophilic attack due to the steric bulk of the methyl group and its slight inductive (+I) electron-donating effect. This resistance is highly advantageous when selective functionalization of the aromatic ring (such as nitro reduction) is required without the need for transient carbonyl protection.

Free Phenol vs. Protected Ether

The free hydroxyl group at C4 in 5-nitrovanillin allows for divergent O-alkylation (e.g., forming veratraldehyde derivatives) but renders the molecule sensitive to base-catalyzed degradation 1. Conversely, the fully methylated catecholic oxygen atoms in 3,4-dimethoxy-5-nitroacetophenone provide robust stability under strongly basic conditions, acting as a built-in protective system during multi-step syntheses.

Fig 1. Structural divergence and functional group reactivity profiles.

Field-Proven Experimental Workflows

The following protocols have been selected for their high yield, chemoselectivity, and self-validating mechanisms.

Protocol A: Mild Phase-Transfer Nitration of Vanillin to 5-Nitrovanillin

Traditional nitration using concentrated nitric acid risks over-oxidation of the sensitive aldehyde group 2. This optimized methodology utilizes Cerium Ammonium Nitrate (CAN) to ensure mild, controlled electrophilic aromatic substitution 5.

Mechanistic Causality: Polyethylene Glycol-400 (PEG-400) acts as a phase-transfer catalyst. It facilitates the transport of the water-soluble CAN into the organic acetic acid phase, increasing the effective collision rate with vanillin and accelerating the reaction at lower temperatures (20-60°C) without degrading the aldehyde [[5]]().

Step-by-Step Methodology:

-

Dissolution: In a reaction flask, dissolve vanillin and CAN in 5-90% volume fraction acetic acid (molar ratio of vanillin to CAN = 1:0.6 to 1:1.6) [[5]]().

-

Catalysis: Add PEG-400 (molar ratio vanillin:PEG-400 = 1:1.25) 5.

-

Reaction: Stir magnetically at 20-60°C for 1.0-2.5 hours, monitoring via TLC (Ethyl Acetate:Petroleum Ether 1:1) 5.

-

Quenching & Recovery: Pour the mixture into a sufficient amount of ice water. Filter the resulting precipitate, wash with distilled water 2-3 times, and dry to obtain crude 5-nitrovanillin (Yield ~70%) 5.

Self-Validation Check: The successful conversion is marked by the immediate precipitation of a distinct yellow solid upon quenching. This color change is a direct result of the extended chromophore created by the introduction of the nitro group into the aromatic system.

Protocol B: Chemoselective Reduction of 3,4-Dimethoxy-5-nitroacetophenone

Reducing the nitro group to an amine without reducing the ketone requires strict chemoselectivity.

Mechanistic Causality: Strong hydride donors (like LiAlH4) would indiscriminately reduce both the nitro and the ketone groups. Tin(II) chloride (SnCl2) operates via a single-electron transfer mechanism that is highly specific to the highly oxidized nitrogen atom, preserving the acetyl carbonyl entirely 6.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2.25 g of 3',4'-dimethoxy-5'-nitroacetophenone in 50 mL of ethanol [[6]]().

-

Reduction: Add 11.3 g of tin(II) chloride dihydrate (SnCl2·2H2O) to the solution 6.

-

Heating: Stir the mixture at 75°C for 30 minutes 6.

-

Quenching: Pour the reaction mixture onto 100 g of ice [[6]]().

-

Neutralization & Extraction: Neutralize with approximately 300 mL of saturated sodium bicarbonate solution. Treat with 150 mL of methylene chloride, filter, separate the organic phase, dry over sodium sulfate, and evaporate 6.

Self-Validation Check: The neutralization step with NaHCO3 generates CO2 gas. The cessation of effervescence serves as a visual, self-validating indicator that the acidic tin salts have been fully neutralized, ensuring safe and effective extraction into the organic phase.

Fig 2. Chemoselective reduction workflow using SnCl2.

Conclusion

The strategic selection between 5-nitrovanillin and 3,4-dimethoxy-5-nitroacetophenone fundamentally alters the trajectory of an API synthesis. 5-Nitrovanillin offers a highly reactive, divergent platform suitable for Knoevenagel condensations and complex O-alkylations, albeit requiring careful handling of its sensitive aldehyde and phenol groups. Conversely, 3,4-dimethoxy-5-nitroacetophenone provides a robust, sterically hindered, and base-stable framework, ideal for chemoselective nitro reductions without the overhead of transient protecting groups.

References

-

Wikipedia. 5-Nitrovanillin. Available at: [Link]

-

PrepChem. Synthesis of 5'-amino-3',4'-dimethoxyacetophenone. Available at:[Link]

-

Patsnap. Method for preparing 5-nitro vanillin. Available at: [Link]

-

PubChem. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone. Available at: [Link]

Sources

- 1. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Method for preparing 5-nitro vanillin - Eureka | Patsnap [eureka.patsnap.com]

- 6. prepchem.com [prepchem.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone

Executive Summary

In modern drug discovery and medicinal chemistry, highly functionalized acetophenones serve as critical building blocks for the synthesis of complex heterocycles, kinase inhibitors, and natural product analogs. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone (also known as 3',4'-dimethoxy-5'-nitroacetophenone) is a strategically substituted aromatic compound characterized by a unique push-pull electronic environment.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a rigorous, self-validating framework for working with this molecule. Because this compound is often supplied to early discovery researchers without comprehensive vendor-backed analytical data[1], this guide establishes the foundational physicochemical parameters, analytical validation protocols, and step-by-step synthetic methodologies required to utilize this building block effectively.

Fundamental Chemical Identity & Quantitative Data

The core identity of 1-(3,4-dimethoxy-5-nitrophenyl)ethanone is defined by its molecular formula

This specific substitution pattern breaks the symmetry of the aromatic ring, rendering the remaining aromatic protons chemically and magnetically non-equivalent—a critical feature for downstream NMR characterization.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source / Notes |

| IUPAC Name | 1-(3,4-dimethoxy-5-nitrophenyl)ethanone | Standardized nomenclature[2] |

| Molecular Formula | Core composition[2] | |

| Molecular Weight | 225.20 g/mol | Monoisotopic mass: 225.06 g/mol [2] |

| CAS Registry Number | 134610-32-5 | Primary identifier[2] |

| Melting Point | 89 °C | Solid-state characterization[3] |

| Boiling Point | 343.4 ± 37.0 °C (Predicted) | Extrapolated data[3] |

| Density | 1.245 ± 0.06 g/cm³ (Predicted) | Extrapolated data[3] |

| SMILES String | CC(=O)C1=CC(=C(C(=C1)OC)OC)[O-] | Cheminformatics identifier[2] |

Analytical Validation Strategy (Self-Validating Protocol)

Commercial suppliers (e.g., the AldrichCPR collection) explicitly state that they do not collect analytical data for this specific rare chemical, placing the burden of identity and purity confirmation entirely on the buyer[1]. To ensure scientific integrity before initiating multi-step syntheses, researchers must employ a self-validating analytical workflow.

Step-by-Step Characterization Protocol

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Causality: To confirm the molecular weight of 225.20 g/mol .

-

Execution: Run a standard reverse-phase gradient (e.g., 5-95% Acetonitrile in Water with 0.1% Formic Acid).

-

Expected Outcome: The positive electrospray ionization (ESI+) spectrum must yield an

pseudo-molecular ion peak at m/z 226.2 .

-

-

Proton Nuclear Magnetic Resonance (

-NMR,-

Causality: To verify the asymmetric substitution pattern.

-

Execution: Acquire a 400 MHz or 500 MHz spectrum.

-

Expected Outcome: Look for a distinct singlet integrating to 3H around

2.6 ppm (the acetyl methyl group). The two methoxy groups will appear as two distinct 3H singlets near

-

Mechanistic Insights: Synthetic Utility & Reactivity

The most synthetically valuable transformation of 1-(3,4-dimethoxy-5-nitrophenyl)ethanone is the selective reduction of the nitro group to an amine, yielding 5'-amino-3',4'-dimethoxyacetophenone [4]. This creates an aniline derivative that can be subsequently used for amide couplings, Buchwald-Hartwig aminations, or diazonium salt formations.

Protocol: Tin(II) Chloride-Mediated Nitro Reduction

This methodology utilizes Tin(II) chloride dihydrate (

Reagents:

-

1-(3,4-Dimethoxy-5-nitrophenyl)ethanone: 2.25 g (10.0 mmol)

-

Tin(II) chloride dihydrate (

): 11.3 g (50.0 mmol, 5 equiv.) -

Ethanol (Absolute): 50 mL

Step-by-Step Methodology:

-

Solvation: Dissolve 2.25 g of the nitroacetophenone substrate in 50 mL of absolute ethanol in a round-bottom flask. Causality: Ethanol provides a protic medium necessary to facilitate the proton-coupled electron transfer required for nitro reduction.

-

Reagent Addition: Add 11.3 g of

to the stirring solution. -

Thermal Activation: Heat the reaction mixture to 75 °C and stir for 30 minutes[4]. Causality: The elevated temperature overcomes the activation energy barrier for the multi-step reduction of the

group to -

Quenching & Neutralization (Critical Step): Pour the hot reaction mixture onto 100 g of crushed ice, then immediately neutralize by slowly adding approximately 300 mL of saturated sodium bicarbonate (

) solution[4].-

Causality: During the reaction, Sn(II) is oxidized to Sn(IV). In acidic or neutral aqueous media, these tin species form intractable emulsions that trap the product. The addition of saturated

raises the pH, converting the tin salts into insoluble tin oxides/hydroxides. This simultaneously ensures the newly formed basic amine product is entirely deprotonated and partitioned into the organic phase.

-

-

Extraction: Add 150 mL of methylene chloride (

) and filter the entire biphasic mixture through a pad of Celite to remove the precipitated tin salts. Separate the organic phase. -

Isolation: Dry the organic phase over anhydrous sodium sulfate (

), filter, and concentrate under reduced pressure. Recrystallize the crude residue from an ether/petroleum ether mixture to yield pure 5'-amino-3',4'-dimethoxyacetophenone (Expected melting point: 63–65 °C)[4].

Workflow Visualization

Workflow for the tin(II) chloride-mediated reduction of 1-(3,4-dimethoxy-5-nitrophenyl)ethanone.

Safety, Handling, and GHS Classification

When handling 1-(3,4-dimethoxy-5-nitrophenyl)ethanone, standard laboratory safety protocols for biologically active aromatic nitro compounds must be strictly observed.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation. | PubChem / ECHA[2] |

| Skin Irritation | Category 2 | H315: Causes skin irritation. | Achmem[5] |

| Acute Toxicity | Category 4 | H302 / H312 / H332: Harmful if swallowed, in contact with skin, or inhaled. | Achmem[5] |

Handling Causality: The presence of the nitro group increases the compound's potential to act as a skin sensitizer and an ocular irritant. All synthetic manipulations, particularly the thermal reduction which generates volatile solvent vapors and potentially hazardous tin byproducts, must be conducted within a certified chemical fume hood using nitrile gloves and splash-proof safety goggles.

References

-

PubChem (National Institutes of Health) | 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473 |[Link]

-

PrepChem | Synthesis of 5'-amino-3',4'-dimethoxyacetophenone |[Link]

Sources

- 1. 1-(3,4-DIMETHOXY-5-NITROPHENYL)ETHANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | 134610-32-5 [m.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. achmem.com [achmem.com]

Solubility Profile and Process Chemistry of 3,4-Dimethoxy-5-nitroacetophenone

Executive Summary

This technical guide provides an in-depth analysis of the solubility behavior of 3,4-dimethoxy-5-nitroacetophenone (CAS: 134610-32-5), a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and other bioactive scaffolds.

Crucial Isomer Distinction: Researchers must distinguish this compound from its regioisomer, 4,5-dimethoxy-2-nitroacetophenone (6-nitroveratrone, CAS: 4101-32-0), which is the major product of direct nitration of acetoveratrone. This guide focuses on the 5-nitro isomer , often synthesized via specific pathways (e.g., from 3,4-dimethoxy-5-nitrobenzoic acid derivatives) or isolated as a minor nitration product.

Where specific thermodynamic data is absent in the literature, this guide provides self-validating experimental protocols to generate that data, ensuring the user can establish a robust process control strategy.

Part 1: Chemical Profile & Theoretical Solubility Framework

Physicochemical Properties

The solubility of 3,4-dimethoxy-5-nitroacetophenone is governed by the interplay between its polar nitro/carbonyl groups and the lipophilic dimethoxybenzene core.

| Property | Data | Source / Note |

| CAS Number | 134610-32-5 | |

| Molecular Formula | ||

| Molecular Weight | 225.20 g/mol | |

| Melting Point | 89 °C (reported) / 161–169 °C (lit.[1][2] var.) | Discrepancy Note: Lower values likely indicate the 2-nitro isomer or impure polymorphs. High-purity 5-nitro isomer often exhibits higher MP [1]. DSC verification required. |

| Polarity | Moderate-High | Dipole moments from |

Solubility Principles

The compound exhibits a "push-pull" electronic structure. The electron-withdrawing nitro group enhances solubility in polar aprotic solvents, while the methoxy groups maintain solubility in moderately polar organic solvents (alcohols, chlorinated hydrocarbons).

-

Protic Solvents (Alcohols): Soluble at elevated temperatures. Hydrogen bonding with the solvent is limited to acceptance (nitro/carbonyl oxygens), making solubility highly temperature-dependent. This makes alcohols ideal for recrystallization .

-

Aprotic Solvents (DCM, Acetone): High solubility due to dipole-dipole interactions. Suitable for extraction and reaction media .[3]

-

Non-Polar Solvents (Hexane, Ether): Poor solubility. Used as anti-solvents to induce precipitation.[3]

Part 2: Experimental Solubility Data & Process Applications

Qualitative Solubility Table

Based on synthesis and purification literature [1, 2], the following solvent compatibility chart guides process design.

| Solvent Class | Specific Solvent | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM) | High | Extraction from aqueous quench; Reaction solvent. |

| Alcohols | Ethanol (EtOH) | Moderate (Hot) / Low (Cold) | Primary Recrystallization Solvent. |

| Alcohols | Methanol (MeOH) | Moderate (Hot) | Alternative recrystallization; reaction solvent for reduction. |

| Ethers | Diethyl Ether | Low | Anti-solvent for precipitation. |

| Alkanes | Petroleum Ether / Hexane | Insoluble | Anti-solvent; wash solvent to remove non-polar impurities. |

| Water | Water | Insoluble | Quench medium; Anti-solvent in "drowning out" crystallization. |

Thermodynamic Modeling (The Modified Apelblat Equation)

For precise process control (e.g., cooling crystallization), the solubility

-

A, B, C: Empirical parameters determined via regression of experimental data.

-

Use Case: Once A, B, and C are determined (see Protocol 3.1), this model predicts the yield of crystallization at any given cooling endpoint.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol: Gravimetric Determination of Thermodynamic Solubility

Objective: Generate precise solubility curves (Mole Fraction vs. Temperature) to define the Metastable Zone Width (MSZW).

Materials:

-

3,4-dimethoxy-5-nitroacetophenone (High purity, >99%)

-

Target Solvent (e.g., Ethanol, HPLC grade)

-

Jacketed glass vessel with temperature control (

) -

0.22

PTFE Syringe Filters

Workflow:

-

Saturation: Add excess solid to 20 mL solvent in the jacketed vessel.

-

Equilibration: Stir at target temperature (

) for 24 hours. -

Sampling: Stop stirring and allow settling for 30 mins. Withdraw 2 mL supernatant using a pre-warmed syringe.

-

Filtration: Filter immediately into a pre-weighed vial.

-

Quantification: Evaporate solvent (vacuum oven) and weigh the residue.

-

Calculation:

-

Validation: Repeat at

. Plot

Protocol: Purification via Recrystallization

Source: Adapted from nitration workups [2] and general nitro-veratrole chemistry.

Step-by-Step Methodology:

-

Dissolution: Suspend crude 3,4-dimethoxy-5-nitroacetophenone in Ethanol (approx. 10-15 mL per gram).

-

Heating: Heat to reflux (approx. 78 °C) with stirring until complete dissolution occurs.

-

Checkpoint: If insoluble particles remain, perform a hot filtration.[4]

-

-

Anti-Solvent Addition (Optional): If yield is low, add Petroleum Ether or Water dropwise to the hot solution until a faint turbidity persists, then add 1 mL Ethanol to clear it.

-

Cooling: Allow the solution to cool slowly to room temperature (25 °C) over 2 hours, then chill to 0-4 °C.

-

Isolation: Filter the pale yellow crystals/needles.

-

Washing: Wash with cold Ethanol/Hexane (1:1 mixture).

-

Drying: Vacuum dry at 40 °C.

Part 4: Visualization of Workflows

Solubility Determination Workflow

This diagram illustrates the logical flow for determining and validating solubility data.

Caption: Systematic workflow for the gravimetric determination of thermodynamic solubility.

Solvent Selection Logic for Recrystallization

A decision tree for selecting the optimal solvent system based on solubility observations.

Caption: Decision logic for optimizing the recrystallization solvent system.

References

-

Handbook of Hydroxyacetophenones: Preparation and Physical Properties . (2005). Springer Science & Business Media. Snippet confirms melting point data for 3,4-dimethoxy-5-nitroacetophenone.

-

Synthesis of 5'-amino-3',4'-dimethoxyacetophenone . (n.d.). PrepChem. Describes reduction of the 5-nitro precursor and recrystallization solvents.

-

1-(3,4-Dimethoxy-5-nitrophenyl)ethanone . (2025). PubChem. National Library of Medicine. Retrieved from

-

4,5-Dimethoxy-2-nitroacetophenone . (2025). ChemicalBook.[2] Provides comparative data for the 2-nitro isomer.

Sources

- 1. (1R,4aS,5R,8aS)-5-(5-hydroxy-3-methylpentyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | C20H34O3 | CID 23955908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethoxyacetophenone | 1131-62-0 [chemicalbook.com]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

High-Purity 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone (CAS 134610-32-5): Sourcing, Analytical Profiling, and Synthetic Applications

Executive Summary

As drug development pipelines become increasingly stringent, the precise characterization of active pharmaceutical ingredient (API) impurities and the reliable sourcing of synthetic intermediates are paramount. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone (CAS 134610-32-5), also known as 3',4'-dimethoxy-5'-nitroacetophenone, occupies a dual role in modern medicinal chemistry[1]. It is both a critical regulatory reference standard—specifically identified as Tivozanib Impurity 4 [2]—and a highly versatile building block for synthesizing amino-acetophenone derivatives[3].

This technical guide provides an authoritative framework for researchers and QA/QC professionals to navigate the supplier landscape, understand its regulatory analytical context, and execute field-proven synthetic protocols utilizing this compound.

Chemical Identity and Physicochemical Profiling

Before integrating this compound into an analytical workflow or synthetic pathway, its structural and physicochemical parameters must be validated. The presence of the electron-withdrawing nitro group and electron-donating methoxy groups on the phenyl ring dictates its reactivity, particularly its susceptibility to chemoselective reduction[1].

Table 1: Chemical and Structural Properties

| Parameter | Specification |

| IUPAC Name | 1-(3,4-dimethoxy-5-nitrophenyl)ethanone |

| CAS Number | 134610-32-5 |

| Molecular Formula | C₁₀H₁₁NO₅ |

| Molecular Weight | 225.20 g/mol |

| SMILES String | CC(=O)C1=CC(=C(C(=C1)OC)OC)[O-] |

| Physical State | Solid (typically crystalline) |

The Role of CAS 134610-32-5 in Pharmaceutical Quality Control

In the synthesis of complex APIs like Tivozanib (a potent VEGF receptor tyrosine kinase inhibitor used in oncology), side reactions during the construction of the quinoline or phenyl-urea moieties can generate specific byproducts. CAS 134610-32-5 is cataloged as Tivozanib Impurity 4 [2].

Under ICH Q3A(R2) guidelines, any impurity present in a new drug substance at a level greater than 0.1% must be structurally identified and toxicologically qualified. Procuring high-purity (>98%) reference standards of this specific nitroacetophenone is a non-negotiable requirement for developing self-validating High-Performance Liquid Chromatography (HPLC) and LC-MS methods. These methods ensure that the impurity is reliably tracked and cleared during downstream API crystallization.

Fig 1. Workflow for the isolation and regulatory validation of Tivozanib Impurity 4.

Supplier Landscape and Procurement Strategies

Sourcing high-purity 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone requires matching the supplier's analytical rigor to your project's phase. A compound intended for ICH-compliant method validation requires a vastly different documentation package than one used as a raw starting material for early-stage discovery.

Table 2: Key Suppliers and Quality Profiles

| Supplier | Catalog Designation | Analytical Support | Optimal Use Case |

| Cleanchem Laboratories | Tivozanib Impurity 4 (CL-TVZB-05)[2] | Full COA, NMR, IR, Mass Spec | Regulatory QA/QC, ANDA submissions. |

| Chemicea Pharmaceuticals | Tivozanib Impurity 4[4] | Custom Synthesis, COA | Analytical method development. |

| Veeprho | Felbamate Impurity (VE0020888)[5] | COA, HPLC Purity | Cross-reactivity studies, stability testing. |

| Sigma-Aldrich | AldrichCPR (Rare Chemicals)[6] | None (Identity/Purity assumed by buyer) | Early-stage discovery, bulk synthesis. |

Strategic Insight: If utilizing the Sigma-Aldrich CPR line, the burden of QA shifts to the end-user[6]. You must implement a self-validating internal QA step (e.g., quantitative NMR) before introducing the batch into a GMP environment.

Synthetic Utility: Chemoselective Reduction Protocol

Beyond its role as an impurity, 1-(3,4-dimethoxy-5-nitrophenyl)ethanone is a highly valuable precursor. A common synthetic requirement is the reduction of its nitro group to yield 5'-amino-3',4'-dimethoxyacetophenone , a building block for advanced pharmaceuticals and photolabile protecting groups[3].

Fig 2. Chemoselective reduction pathway of the nitroacetophenone derivative using Tin(II) chloride.

Step-by-Step Methodology: Chemoselective Nitro Reduction

Objective: Convert 1-(3,4-dimethoxy-5-nitrophenyl)ethanone to 5'-amino-3',4'-dimethoxyacetophenone with high yield and no ketone degradation[3].

-

Initiation & Solvation: Dissolve 2.25 g of 1-(3,4-dimethoxy-5-nitrophenyl)ethanone in 50 mL of ethanol.

-

Causality: Ethanol acts as a protic solvent, facilitating the proton-coupled electron transfer required for the stepwise reduction of the nitro group.

-

-

Reagent Addition: Add 11.3 g of Tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.

-

Causality: SnCl₂ is chosen deliberately for its chemoselectivity. Unlike aggressive catalytic hydrogenation (Pd/C with H₂) or LiAlH₄, SnCl₂ targets the nitro group exclusively, preventing the over-reduction of the sensitive ketone moiety[3].

-

-

Thermal Activation: Stir the mixture at 75°C for 30 minutes.

-

Causality: Mild heating overcomes the activation energy barrier for the multi-step reduction cascade (nitro → nitroso → hydroxylamine → amine) without inducing thermal degradation of the methoxy groups[3].

-

-

Quenching & Neutralization: Pour the reaction mixture onto 100 g of crushed ice, followed by the slow addition of ~300 mL of saturated sodium hydrogen carbonate (NaHCO₃) solution.

-

Causality: This is a critical self-validating step. Ice quenches the reaction thermally. NaHCO₃ neutralizes the highly acidic tin mixture, precipitating tin byproducts as insoluble hydroxides and converting the product into its free-base amine form for extraction[3].

-

-

Phase Extraction: Treat the neutralized mixture with 150 mL of methylene chloride (CH₂Cl₂) and filter. Separate the organic phase.

-

Causality: Filtration removes the colloidal tin emulsion, which is notorious for trapping products. Removing this solid allows for a clean biphasic separation where the target amine partitions entirely into the organic phase[3].

-

-

Drying & Purification: Dry the organic phase over anhydrous sodium sulfate, evaporate the solvent, and recrystallize the residue from an ether/petroleum ether mixture.

-

Causality: Sodium sulfate removes residual aqueous micro-droplets. Recrystallization exploits differential solubility to yield the pure 5'-amino-3',4'-dimethoxyacetophenone (m.p. 63°-65°C)[3].

-

References

-

PubChem - 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473 URL:[Link]

-

Cleanchem Laboratories - Tivozanib Impurity 4 | CAS No: 134610-32-5 URL: [Link]

-

PrepChem - Synthesis of 5'-amino-3',4'-dimethoxyacetophenone URL:[Link]

-

Veeprho - Felbamate Impurities and Related Compound URL:[Link]

Sources

- 1. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. prepchem.com [prepchem.com]

- 4. Tivozanib Impurity 4 | CAS No- 134610-32-5 | NA [chemicea.com]

- 5. veeprho.com [veeprho.com]

- 6. 1-(3,4-DIMETHOXY-5-NITROPHENYL)ETHANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Literature review on nitro-acetophenone derivatives synthesis

This guide details the synthesis of nitro-acetophenone derivatives, focusing on the mechanistic divergence required to access specific regioisomers (ortho-, meta-, para-). Unlike simple substrates, the acetyl group's electronic influence dictates that a single method cannot universally access all isomers.

Executive Summary & Strategic Overview

Nitro-acetophenones are critical pharmacophores and intermediates in the synthesis of heterocyclic therapeutics, including quinolines, benzisoxazoles, and chalcone-based anticancer agents.

The synthesis of these derivatives presents a classic problem in regioselectivity. The acetyl group (

Core Decision Matrix

-

Target: 3-Nitroacetophenone (meta)

Method A: Direct Nitration (EAS). -

Target: 2- or 4-Nitroacetophenone (ortho/para)

Method B: Walker-Hauser Acylation or Method C: Oxidation of Ethyl-Nitrobenzene. -

Avoid: Friedel-Crafts acylation of nitrobenzene (Fails due to ring deactivation).[3][4]

Mechanistic Foundations

The Direct Nitration Pathway (Meta-Selectivity)

In Electrophilic Aromatic Substitution (EAS), the acetyl group withdraws electron density via induction and resonance, destabilizing the carbocation intermediate at ortho and para positions. The meta position, while still deactivated, is relatively less destabilized, making it the kinetic product.

Why Friedel-Crafts Fails

A common error in experimental design is attempting to synthesize nitro-acetophenone by acylating nitrobenzene.

-

Mechanism of Failure: The nitro group (

) is a powerful electron-withdrawing group. It reduces the nucleophilicity of the benzene ring so severely that it cannot attack the acylium ion complex generated by Lewis acids (e.g.,

Synthetic Strategies & Protocols

Method A: Direct Nitration (Target: 3-Nitroacetophenone)

Standard Protocol for Meta-Isomer Synthesis

This method utilizes a "Mixed Acid" system. Temperature control is critical to prevent dinitration or oxidative cleavage of the ketone.

Reagents:

-

Fuming Nitric Acid (

) -

Concentrated Sulfuric Acid (Solvent/Catalyst)

Protocol:

-

Setup: Place 40 mL of conc.

in a 250 mL three-neck round-bottom flask equipped with a thermometer and a pressure-equalizing dropping funnel. Cool to -5°C using an ice-salt bath. -

Substrate Addition: Add acetophenone (0.1 mol) dropwise, maintaining temperature below 0°C.

-

Nitration: Prepare a mixture of conc.

(0.11 mol) and conc. -

Reaction: Stir at 0°C for 1 hour. Monitor via TLC (Solvent: Hexane/EtOAc 8:2).

-

Workup: Pour the reaction mixture over 300g of crushed ice with vigorous stirring. The crude solid (pale yellow) will precipitate.

-

Purification: Filter the solid. Wash with cold water (

) until filtrate is neutral. Recrystallize from ethanol.

Data Summary:

| Parameter | Value |

|---|---|

| Yield | 75-85% |

| Major Product | 3-Nitroacetophenone |

| Minor Impurity | 2-Nitroacetophenone (<5%) |

| Melting Point | 76-78°C |[11]

Method B: Walker-Hauser Synthesis (Target: 2- or 4-Nitroacetophenone)

Gold Standard for Ortho/Para Isomers

Since direct nitration fails for these isomers, this method constructs the acetyl group after the nitro group is already in place on the ring. It involves the acylation of diethyl malonate with nitrobenzoyl chloride, followed by hydrolysis and decarboxylation.

Reagents:

-

o- or p-Nitrobenzoyl chloride

-

Diethyl malonate[12]

-

Magnesium turnings / Ethanol (to form ethoxymagnesium diethyl malonate)

Protocol (Example for o-Nitroacetophenone):

-

Acyl Malonate Formation: In a dry flask, react magnesium turnings (0.11 mol) with absolute ethanol (2.5 mL) and

(catalytic) to initiate. Add diethyl malonate (0.1 mol) in ether/ethanol. Reflux until Mg is consumed. -

Acylation: Add o-nitrobenzoyl chloride (0.1 mol) dissolved in ether dropwise to the magnesium malonate solution. Reflux for 2 hours.

-

Hydrolysis/Decarboxylation: Add the resulting acyl malonate intermediate to a mixture of glacial acetic acid (30 mL), water (20 mL), and conc.

(5 mL). Reflux for 4 hours. -

Workup: Cool and basify with 20% NaOH (carefully). Extract with diethyl ether.

-

Purification: Distill under reduced pressure or recrystallize depending on the isomer's state (ortho is often an oil/low melting solid; para is a solid).

Data Summary:

| Parameter | Value |

|---|---|

| Yield | 60-70% |

| Selectivity | 100% Regiospecific (Dependent on starting acid chloride) |

| Key Advantage | Avoids isomer separation difficulties |

Visualization of Workflows

Figure 1: Reaction Mechanism (Direct Nitration)

This diagram illustrates the generation of the nitronium ion and the sigma-complex formation at the meta position.

Caption: Electrophilic Aromatic Substitution pathway favoring meta-substitution due to carbonyl deactivation.[1]

Figure 2: Strategic Decision Tree

Select the correct synthetic route based on the target isomer.

Caption: Decision matrix for selecting the optimal synthetic route based on regiochemical requirements.

Green Chemistry Alternatives

Recent advancements focus on reducing the hazardous waste associated with mixed-acid nitrations.

-

Microwave-Assisted Nitration:

-

Reagents: Calcium Nitrate [

] in Acetic Acid. -

Conditions: Microwave irradiation (100W, 5 min).

-

Benefit: Eliminates sulfuric acid; significantly faster reaction times; higher yield for hydroxy-acetophenones.

-

-

Solid Acid Catalysts:

-

Use of Zeolites (e.g., H-Beta) or Montmorillonite K-10 to catalyze nitration with acetyl nitrate, improving regioselectivity and allowing catalyst recycling.

-

References

-

Nitration of Acetophenone (Mechanism & Kinetics)

- Topic: detailed kinetic study of the nitr

- Source:Journal of the American Chemical Society.

-

Walker-Hauser Synthesis (Ortho/Para Protocol)

-

Topic: Preparation of o-Nitroacetophenone via malonate synthesis.[12]

- Source:Organic Syntheses, Coll. Vol. 4, p.708 (1963).

-

-

Green Microwave Synthesis

- Topic: Microwave-assisted nitration using calcium nitr

- Source:Gordon College Green Chemistry Lab Manual.

-

Friedel-Crafts Limitations

- Topic: Explanation of deactivation in nitrobenzene deriv

- Source:Chemistry LibreTexts.

-

Oxidation of Ethyl-Nitrobenzenes

-

Topic: Industrial routes to nitroacetophenones via oxidation.[14]

- Source:Google P

-

Sources

- 1. automate.video [automate.video]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Nitroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 8. CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US2794836A - Process for producing nitroacetophenone compounds - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. cs.gordon.edu [cs.gordon.edu]

- 14. Page loading... [guidechem.com]

Methodological & Application

Technical Application Note: Regioselective Synthesis of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone

This Application Note is designed to guide researchers through the synthesis of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone starting from 3,4-dimethoxyacetophenone .